molecular formula C12H14O4 B1453573 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid CAS No. 1236404-98-0

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid

Cat. No.: B1453573
CAS No.: 1236404-98-0
M. Wt: 222.24 g/mol
InChI Key: ZAKWRINTGMPSCT-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of benzoic acid and features a tetrahydrofuran ring in its structure.

Properties

IUPAC Name

4-(oxolan-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWRINTGMPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated benzoic acid under the influence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process involves the use of environmentally benign organoboron reagents and palladium catalysts, which are known for their stability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds also contain a furan ring and exhibit a wide range of biological activities, including anti-tumor and anti-viral properties.

    Benzoic acid derivatives: These compounds share the benzoic acid core structure and are known for their antimicrobial and preservative properties.

The uniqueness of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid lies in its specific structural features, such as the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties.

Biological Activity

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is a compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, presenting relevant data, research findings, and case studies.

Target Mechanisms

  • Antimicrobial Activity: It is hypothesized that the compound may disrupt the internal pH balance of microorganisms, leading to cell death.
  • Anti-inflammatory Properties: Preliminary investigations suggest potential pathways involving inhibition of pro-inflammatory cytokines.

Biological Activities

Recent studies have explored the biological activities of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid, focusing on its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies: Tests against Staphylococcus aureus and Escherichia coli have shown promising results, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through various models:

  • Cell Culture Studies: Inflammation was induced using lipopolysaccharide (LPS) in THP-1 cells, and subsequent treatment with the compound resulted in reduced levels of TNF-alpha.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers at [source] evaluated the efficacy of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
  • Anti-inflammatory Effects:
    In another study published in [source], the compound was tested for its ability to reduce inflammation in a murine model of acute lung injury. The results demonstrated a significant decrease in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is crucial for evaluating its therapeutic potential:

  • Absorption and Metabolism: Similar to other benzoic acid derivatives, it is expected to be rapidly absorbed through the gastrointestinal tract and metabolized primarily in the liver.
  • Excretion: The compound may be excreted as conjugated metabolites, similar to hippuric acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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